REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:22])=[N:3][C:4](=[O:21])[C:5]1[CH:10]=[C:9]([S:11]([CH3:14])(=[O:13])=[O:12])[C:8]([CH:15]2[CH2:19][CH2:18][CH:17]=[CH:16]2)=[CH:7][C:6]=1[CH3:20].[CH3:23][S:24]([OH:27])(=[O:26])=[O:25]>CC(C)=O>[NH2:22][C:2]([NH2:1])=[N:3][C:4](=[O:21])[C:5]1[CH:10]=[C:9]([S:11]([CH3:14])(=[O:12])=[O:13])[C:8]([CH:15]2[CH2:19][CH2:18][CH:17]=[CH:16]2)=[CH:7][C:6]=1[CH3:20].[CH3:23][S:24]([O-:27])(=[O:26])=[O:25]
|
Name
|
N-diaminomethylene-2-methyl-4-(1-cyclopenten-3-yl)-5-methylsulfonylbenzamide
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
NC(=NC(C1=C(C=C(C(=C1)S(=O)(=O)C)C1C=CCC1)C)=O)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration and lyophilization
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=NC(C1=C(C=C(C(=C1)S(=O)(=O)C)C1C=CCC1)C)=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |